molecular formula C15H14N2O3S B2363970 N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide CAS No. 1421442-43-4

N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B2363970
CAS No.: 1421442-43-4
M. Wt: 302.35
InChI Key: DIFGIWIJWYSBST-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide is a synthetic organic compound that features a unique combination of furan, thiophene, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Furan and Thiophene Groups: The furan and thiophene groups can be introduced via nucleophilic substitution reactions, where the isoxazole ring acts as the nucleophile.

    Final Coupling: The final step involves coupling the furan and thiophene-substituted isoxazole with a carboxamide group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and furans.

    Reduction: Isoxazolines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The furan and thiophene rings may also participate in π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide
  • 5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide

Uniqueness

N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide is unique due to its specific combination of furan, thiophene, and isoxazole moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-11-7-14(16-20-11)15(18)17(8-12-4-5-19-10-12)9-13-3-2-6-21-13/h2-7,10H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFGIWIJWYSBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=COC=C2)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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